molecular formula C10H8O2 B8695484 3-ethenyl-1,3-dihydro-2-benzofuran-1-one

3-ethenyl-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B8695484
M. Wt: 160.17 g/mol
InChI Key: BCIXCJIKSNDNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethenyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the phthalide family, characterized by a vinyl group attached to the third carbon of the phthalide ring. Phthalides are known for their biological activity and are found in various natural sources, including plants and fungi . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phthalides, which can be further utilized in the synthesis of complex natural products .

Scientific Research Applications

3-ethenyl-1,3-dihydro-2-benzofuran-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. It is known to undergo ortho C-H bond activation followed by an annulation pathway . This interaction can lead to various biological effects, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

  • 3-Phenylphthalide
  • 3-Methylphthalide
  • 3-Ethylphthalide

Comparison: 3-ethenyl-1,3-dihydro-2-benzofuran-1-one is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and biological activity compared to other phthalides . This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3-ethenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9H,1H2

InChI Key

BCIXCJIKSNDNBL-UHFFFAOYSA-N

Canonical SMILES

C=CC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.6 g of 7-[(4,6-dimethoxy-pyrimidin-2-yl)oxy]-3-hydroxyphthalide (see Example 84) are placed in 60 ml of absolute tetrahydrofuran at -45° C., and the solution is treated within 10 minutes with 18 ml of a 2M solution of vinylmagnesium chloride solution in tetrahydrofuran. The reaction solution is then stirred for approximately 16 hours at room temperature, a further 6 ml of vinylmagnesium chloride solution are added and the reaction solution is heated at reflux temperature for a further hour. When it has cooled, the reaction solution is acidified with 1N hydrochloric acid and freed of tetrahydrofuran in a rotary evaporator. The aqueous phase is then extracted with tert-butyl methyl ether, and the organic phase in washed and concentrated by evaporation under reduced pressure. Silica gel chromatography using ethyl acetate/n-hexane (2:3) as eluant yields pure 7-[4,6-dimethoxy-pyrimidin-2-yl)oxy]-3-vinyl-phthalide, m.p. 94°-97° C.
Name
7-[(4,6-dimethoxy-pyrimidin-2-yl)oxy]-3-hydroxyphthalide
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3.6 g
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6 mL
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